molecular formula C11H9ClN2O2 B8814832 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime

2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime

Cat. No. B8814832
M. Wt: 236.65 g/mol
InChI Key: OEUJWQZDVAFKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H9ClN2O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-15)11(12)14-10/h2-6,15H,1H3

InChI Key

OEUJWQZDVAFKIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6.5 g hydroxylamine hydrochloride in 25 ml water was added to a suspension of 18.7 g 2-chloro-6-methoxy-3-quinolinecarboxaldehyde in 500 ml 95% ethanol. The mixture was stirred at room temperature for two hours and then heated at reflux for three hours. The reaction mixture was cooled to 0° C., filtered, and the filtrate concentrated to a volume of 200 ml. The product separated from solution to give 16.3 g 2-chloro-6-methoxy-3-quinolinecarboxaldehyde oxime, m.p. 195° C. (decompn.).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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